molecular formula C10H5ClF3N B1420407 6-Chloro-8-(trifluoromethyl)quinoline CAS No. 1065074-68-1

6-Chloro-8-(trifluoromethyl)quinoline

Cat. No.: B1420407
CAS No.: 1065074-68-1
M. Wt: 231.6 g/mol
InChI Key: OZRDWVIFEHZWCL-UHFFFAOYSA-N
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Description

6-Chloro-8-(trifluoromethyl)quinoline (CAS 1065074-68-1) is a high-purity chemical reagent with the molecular formula C 10 H 5 ClF 3 N and a molecular weight of 231.6 g/mol. This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in drug development, known for its presence in compounds with a broad spectrum of biological activities. The specific substitution pattern on this molecule—a chloro group at the 6-position and a trifluoromethyl group at the 8-position—is particularly significant for structure-activity relationship (SAR) studies. Research indicates that substituents at these positions are critical for enhancing biological activity, such as improving DNA-gyrase inhibitory activity and influencing cell permeability in antibacterial compounds . Furthermore, similar trifluoromethyl-substituted quinoline derivatives have been extensively investigated as key precursors for the development of new antibacterial and antituberculosis agents, demonstrating the strategic importance of this chemotype in combating infectious diseases . This compound is offered For Research Use Only. It is strictly not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-chloro-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRDWVIFEHZWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674643
Record name 6-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-68-1
Record name 6-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation from β-(o-trifluoromethylanilino)-propanoic acid

This method involves reacting an acid of the formula shown below or a functional derivative with a chlorination agent in the presence of an oxidation agent.

$$
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This technique gives excellent yields while avoiding the formation of 4-oxo-1,2,3,4-tetrahydroquinolines, such as 4-oxo-8-trifluoromethyl-1,2,3,4-tetrahydro-quinoline, which are unstable in hot phosphoric acid media. 4-chloro-8-trifluoromethyl-quinoline can be prepared directly from β-(o-trifluoromethylanilino)-propanoic acid in yields of approximately 80%, which is about 63% in two steps from o-trifluoromethyl-analine.

Reagents

  • Chlorination agents: phosphorus oxychloride, phosphorus pentachloride, and thionyl chloride.
  • Oxidation agent: oxygen in air, iodine, or a halogen derivative such as cupric chloride or ferric chloride.
  • Functional derivatives: acid anhydride, acid chloride, or an alkyl ester.

The acid form is preferably used, and the chlorination agent is phosphorus oxychloride in the presence of iodine.

Procedure for 4-chloro-8-trifluormethyl-quinoline

  • Add 13.75 g of monosublimated iodine to 75 ml of phosphorus oxychloride at 0-5°C.
  • Heat the mixture to 93-95°C over 30 minutes and maintain this temperature for about 30 minutes.
  • Add 50 g of the product of Step A in fractions of 1.250 g over 6 minutes to the mixture, and then hold the mixture at 93-95°C for 30 minutes.
  • Cool the mixture to 70°±5°C, then add it over about 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45°C.
  • Cool the mixture over 30 minutes to 15-20°C to obtain a gummy suspension, then vacuum filter, wash, and dry it.
  • Crystallize the product from methanol to obtain 36.9 g of 4-chloro-8-trifluoromethyl-quinoline with 98% purity.

Preparation of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

The synthesis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions.

  • Starting Material : The synthesis begins with a suitable quinoline derivative.
  • Chlorination : Introduce the chloro group at the 6th position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
  • Trifluoromethylation : Introduce the trifluoromethyl group at the 4th position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
  • Carboxylation : Introduce the carboxylic acid group at the 3rd position using carbon dioxide (CO2) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-8-(trifluoromethyl)quinoline is primarily recognized for its role in pharmaceutical development. Its structural features enable it to act as an intermediate in synthesizing various bioactive compounds.

Key Uses:

  • Antimicrobial Agents : The compound has been studied for its potential in developing new antimicrobial agents. Research indicates that derivatives of quinoline compounds exhibit significant activity against a range of pathogens, including resistant strains of bacteria and fungi .
  • Anti-Cancer Drugs : There is ongoing research into the use of this compound derivatives in cancer therapy. Studies suggest that modifications to the quinoline structure can enhance its efficacy against specific cancer cell lines .

Agrochemical Applications

In the agricultural sector, this compound has been explored for its potential as a pesticide and herbicide.

Key Uses:

  • Herbicides : The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops .
  • Fungicides : Its antifungal properties have led to investigations into its use as a fungicide, particularly for crops susceptible to fungal infections .

Material Science Applications

The unique chemical properties of this compound also lend themselves to applications in material science.

Key Uses:

  • Fluorescent Dyes : The compound is utilized in creating fluorescent dyes for biological imaging. These dyes are essential for enhancing visibility in various research applications, including cellular imaging and diagnostics.
  • Coatings and Polymers : Its incorporation into polymer matrices can enhance the durability and resistance of materials used in coatings, providing improved performance in harsh environments .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various chemical reactions.

Key Uses:

  • Synthesis of New Compounds : It is employed as a building block for synthesizing novel compounds, aiding researchers in exploring new chemical entities with potential applications across different fields .
  • Analytical Methods : The compound is used in developing analytical methods such as High-Performance Liquid Chromatography (HPLC), where it acts as a standard or reference material .

Data Tables

Application AreaSpecific Use CaseResearch Findings
PharmaceuticalsAntimicrobial AgentsEffective against resistant bacterial strains
Anti-Cancer DrugsEnhances efficacy against specific cancer cell lines
AgrochemicalsHerbicidesInhibits biochemical pathways in plants
FungicidesPotential use against crop fungal infections
Material ScienceFluorescent DyesEssential for biological imaging
Coatings and PolymersImproves durability and resistance
Analytical ChemistrySynthesis of New CompoundsAids in exploring new chemical entities
Analytical MethodsUsed as a standard in HPLC

Case Studies

  • Antimicrobial Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound that exhibited potent antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for drug development.
  • Agricultural Efficacy : Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced weed populations without adversely affecting crop yields, showcasing its effectiveness as a selective herbicide.
  • Material Durability Testing : A collaborative study between chemists and material scientists evaluated the incorporation of this compound into polymer coatings. Results indicated enhanced resistance to UV degradation and improved mechanical properties compared to traditional coatings.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 6-Chloro-8-(trifluoromethyl)quinoline with its analogs:

Compound Name CAS Number Substituents (Position) Molecular Weight LogP* Key Properties
This compound 1065074-68-1 Cl (6), -CF₃ (8) 245.63 g/mol ~3.2 High lipophilicity, metabolic stability
4-Chloro-8-(trifluoromethyl)quinoline 23779-97-7 Cl (4), -CF₃ (8) 245.63 g/mol ~3.0 Reduced steric hindrance at position 4
8-Chloro-6-(trifluoromethyl)quinoline 1215206-39-5 Cl (8), -CF₃ (6) 245.63 g/mol ~3.1 Altered electronic effects due to Cl/CF₃ swap
4-Chloro-7-(trifluoromethyl)quinoline 346-55-4 Cl (4), -CF₃ (7) 245.63 g/mol ~2.9 Enhanced solubility in polar solvents
3,4-Dichloro-8-(trifluoromethyl)quinoline 590371-93-0 Cl (3,4), -CF₃ (8) 280.53 g/mol ~3.5 Higher reactivity due to dual Cl substituents

*LogP values estimated using fragment-based methods .

Key Observations :

  • Positional Effects : The 6-Cl/8-CF₃ configuration in the target compound optimizes electronic and steric profiles for receptor binding, whereas 4-Cl analogs (e.g., 23779-97-7) show reduced steric hindrance but lower metabolic stability .
  • Trifluoromethyl vs. Halogens: Compared to 8-chloro-6-fluoroquinoline (CAS: 22319-88-6), the -CF₃ group in the target compound increases lipophilicity (LogP ~3.2 vs. ~2.5) and resistance to oxidative degradation .

Biological Activity

6-Chloro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by the molecular formula C10H5ClF3N. This compound has garnered attention due to its notable biological activity , particularly in the fields of medicinal chemistry and pharmacology. The presence of chlorine and trifluoromethyl groups enhances its chemical stability and biological properties, making it a subject of various research studies.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Quinoline derivatives are known to modulate various biochemical pathways by forming bonds that alter the structure or function of their targets. This compound has been shown to inhibit certain cytochrome P450 enzymes, which are vital for drug metabolism and detoxification processes.

Cellular Effects

Research indicates that this compound influences cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the MAPK/ERK signaling pathway, impacting cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity Type Description
Enzyme InhibitionInhibits cytochrome P450 enzymes involved in metabolism
Cell Signaling ModulationAffects MAPK/ERK pathway leading to changes in proliferation
Antioxidant PropertiesExhibits potential anti-inflammatory effects

Case Studies

  • Anticancer Activity : A study explored the anticancer effects of quinoline-derived trifluoromethyl alcohols, where compounds similar to this compound were evaluated for their growth inhibition in zebrafish embryos. The results indicated significant cytotoxicity, suggesting potential therapeutic applications against cancer .
  • Antibacterial Properties : Another investigation focused on the synthesis and evaluation of trifluoromethylated quinolone-hydantoin hybrids, demonstrating that certain derivatives exhibited antibacterial activity comparable to standard drugs like chloramphenicol against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Toxicity Assessments : Toxicity studies conducted on various quinoline derivatives indicated that while some compounds showed promising antibacterial effects, they also posed risks in terms of cytotoxicity at higher concentrations. For instance, compounds derived from similar structures exhibited differential toxicity profiles in laboratory models .

Dosage Effects

The biological activity of this compound varies with dosage. At low concentrations, it may exhibit therapeutic effects such as anti-inflammatory and antioxidant properties, while higher doses could lead to increased toxicity and adverse effects on cellular functions .

Metabolic Pathways

This compound is metabolized through interactions with cytochrome P450 enzymes, which play a crucial role in its detoxification processes. The metabolic pathways influenced by this compound include oxidative stress responses and other critical biochemical reactions.

Q & A

Q. How to design structure-activity relationship (SAR) studies for trifluoromethylquinolines?

  • Methodological Answer : Systematic substitution at C-6/C-8 with halogens, alkyl, or electron-withdrawing groups is tested against biological targets. For example, 6-methoxy-4-trifluoromethyl derivatives show enhanced antitumor activity, suggesting methoxy’s role in DNA intercalation . Dose-response curves and logP measurements correlate substituent hydrophobicity with efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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